molecular formula C7H2ClF4NO3 B1402254 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene CAS No. 1417569-75-5

1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene

Cat. No. B1402254
CAS RN: 1417569-75-5
M. Wt: 259.54 g/mol
InChI Key: SVXYHVJHRXLOSA-UHFFFAOYSA-N
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Description

“1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene” is a chemical compound with the molecular formula C7H3ClF4NO3 . It is a derivative of benzene, which is an aromatic compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with different substituents at various positions . The molecular weight of this compound is 225.552 .

Scientific Research Applications

  • Dissociative Electron Attachment Studies

    • Halocarbon derivatives of nitro-benzene, including variants similar to 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene, were studied for their dissociative electron attachment (DEA) behaviors. This research contributes to understanding the interactions of electrons with these molecules, which is significant in fields like radiation chemistry and environmental studies (Wnorowska et al., 2014).
  • Synthesis and Nucleophilic Aromatic Substitution

    • Research on the synthesis and nucleophilic aromatic substitution of compounds structurally related to 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene has been conducted. These processes are key in organic chemistry, enabling the creation of novel compounds with potential applications in pharmaceuticals and material science (Ajenjo et al., 2016).
  • Development of Soluble Fluoro-Polyimides

    • Studies on soluble fluoro-polyimides derived from fluorine-containing aromatic diamines related to 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene have been conducted. These polyimides show excellent thermal stability and low moisture absorption, making them suitable for high-performance materials in various industries (Xie et al., 2001).
  • Investigation of Mesomorphic Properties in Liquid Crystals

    • Research involving fluoro-substituted benzene derivatives, similar in structure to 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene, focused on their mesomorphic properties. This is crucial for the development of advanced liquid crystal displays and other optoelectronic devices (Dabrowski et al., 1995).
  • Synthesis and Characterization of Novel Fluorine-Containing Polyetherimide

    • Studies on the synthesis and characterization of novel fluorine-containing polyetherimides using compounds structurally related to 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene have been conducted. These materials are significant for their potential applications in high-performance polymers and advanced materials technology (Yu Xin-hai, 2010).

properties

IUPAC Name

1-chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF4NO3/c8-3-1-6(16-7(10,11)12)5(13(14)15)2-4(3)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXYHVJHRXLOSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)OC(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF4NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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